

application of Disiamylborane in the synthesis of aldehydes from terminal alkynes.

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Compound of Interest

Compound Name: *Disiamylborane*

Cat. No.: *B086530*

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Application of Disiamylborane in the Synthesis of Aldehydes from Terminal Alkynes

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The hydroboration-oxidation of terminal alkynes is a powerful and reliable method for the synthesis of aldehydes. This two-step reaction sequence offers a significant advantage over other hydration methods by providing anti-Markovnikov addition of water across the carbon-carbon triple bond, leading to the formation of aldehydes rather than ketones. The use of a sterically hindered borane reagent, such as **disiamylborane** (Sia_2BH), is crucial for the success of this transformation. The bulky nature of **disiamylborane** prevents the undesired double addition of borane to the alkyne and ensures high regioselectivity, with the boron atom adding to the terminal, less substituted carbon of the alkyne. Subsequent oxidation of the resulting vinylborane intermediate with alkaline hydrogen peroxide yields the corresponding aldehyde in good to excellent yields.^{[1][2][3]}

2. Reaction Principle

The overall transformation proceeds in two distinct steps:

- Hydroboration: The syn-addition of **disiamylborane** across the triple bond of a terminal alkyne. The boron atom selectively adds to the terminal carbon due to steric hindrance, and the hydrogen atom adds to the internal carbon. This step forms a vinylborane intermediate.
- Oxidation: The vinylborane is then oxidized under basic conditions using hydrogen peroxide. The boron-carbon bond is replaced by a carbon-oxygen bond, leading to the formation of an enol. This enol intermediate rapidly tautomerizes to the more stable aldehyde product.

3. Data Presentation

The hydroboration-oxidation of terminal alkynes using **disiamylborane** is a versatile reaction applicable to a wide range of substrates. While comprehensive tables of yields for a large variety of alkynes are dispersed throughout the chemical literature, the reaction is known to provide consistently high yields. Below is a representative table illustrating the expected yields for the conversion of common terminal alkynes to their corresponding aldehydes.

| Terminal Alkyne | Product Aldehyde | Reported Yield (%) |
|-----------------------|---------------------|--------------------|
| 1-Hexyne | Hexanal | ~80-95% |
| 1-Octyne | Octanal | ~85-95% |
| Phenylacetylene | Phenylacetaldehyde | ~75-90% |
| 3,3-Dimethyl-1-butyne | 3,3-Dimethylbutanal | ~80-92% |
| 5-Hexyn-1-ol | 6-Hydroxyhexanal | Good to Excellent |

Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the starting materials.

4. Experimental Protocols

4.1. Preparation of **Disiamylborane** (Sia₂BH)

Disiamylborane is typically prepared in situ immediately before use due to its limited stability.

Materials:

- Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) solution (1 M in THF)
- 2-Methyl-2-butene
- Anhydrous tetrahydrofuran (THF)
- Nitrogen or Argon gas supply
- Dry glassware (three-necked round-bottom flask, dropping funnel, condenser)

Procedure:

- Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet.
- Flush the apparatus with inert gas to ensure anhydrous conditions.
- To the flask, add the desired amount of 1 M $\text{BH}_3 \cdot \text{THF}$ solution.
- Cool the flask to 0 °C in an ice bath.
- Slowly add a solution of 2-methyl-2-butene (2 equivalents per equivalent of BH_3) in anhydrous THF to the stirred $\text{BH}_3 \cdot \text{THF}$ solution via the dropping funnel.
- After the addition is complete, continue stirring the mixture at 0 °C for 2 hours to ensure the complete formation of **disiamylborane**. The resulting solution is used directly in the next step.

4.2. Synthesis of Hexanal from 1-Hexyne

This protocol is a representative example of the synthesis of an aldehyde from a terminal alkyne.

Materials:

- **Disiamylborane** solution (prepared as described in 4.1)
- 1-Hexyne

- Anhydrous tetrahydrofuran (THF)
- Sodium hydroxide (NaOH) solution (e.g., 3 M)
- Hydrogen peroxide (H₂O₂) solution (30%)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Nitrogen or Argon gas supply
- Dry glassware

Procedure:

Step 1: Hydroboration

- To the freshly prepared **disiamylborane** solution at 0 °C, slowly add a solution of 1-hexyne in anhydrous THF via a syringe or dropping funnel.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 1-2 hours to ensure complete hydroboration.

Step 2: Oxidation

- Cool the reaction mixture back to 0 °C in an ice bath.
- Slowly and carefully add the sodium hydroxide solution to the stirred mixture.
- Following the base addition, add the hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained below 30 °C. This can be an exothermic process.

- After the addition of hydrogen peroxide is complete, remove the ice bath and continue stirring at room temperature for at least 1 hour.

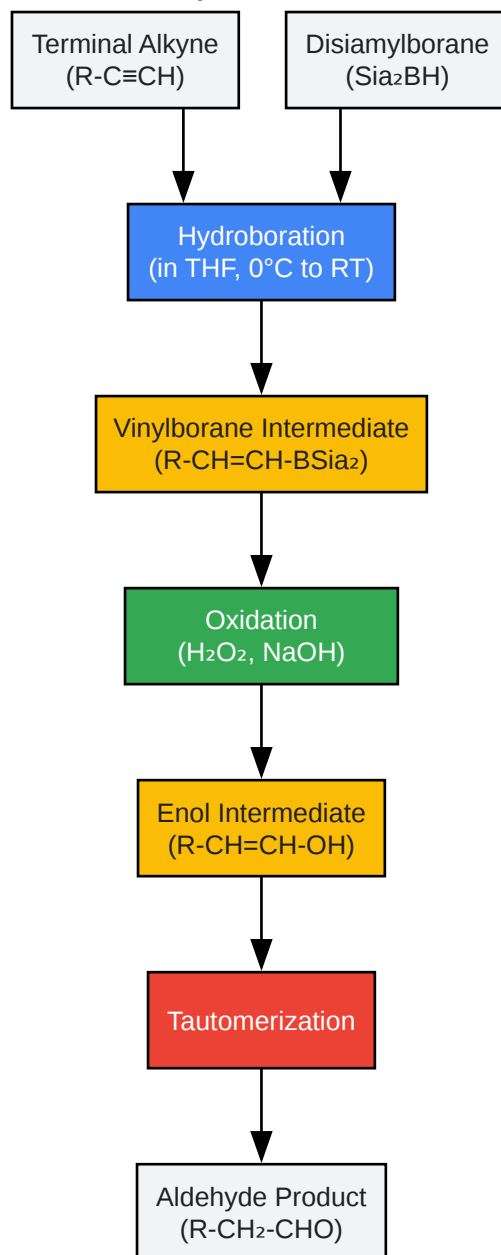
Step 3: Work-up and Purification

- Transfer the reaction mixture to a separatory funnel.
- Add diethyl ether to extract the product.
- Separate the organic layer. The aqueous layer may be extracted again with diethyl ether to maximize recovery.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent by rotary evaporation.
- The crude hexanal can be purified by distillation under reduced pressure to obtain the final product.

5. Mandatory Visualizations

Diagram 1: Overall Reaction Workflow

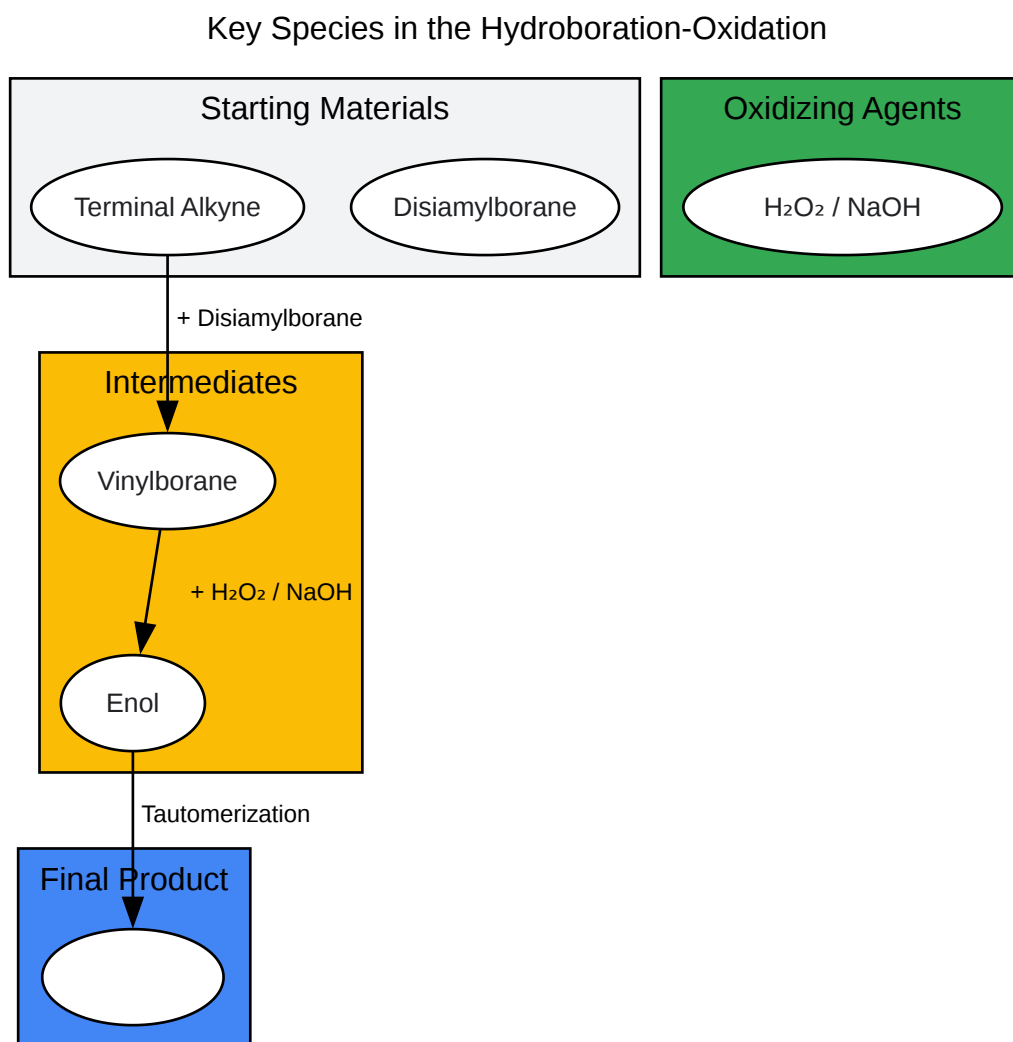
Synthesis of Aldehydes from Terminal Alkynes



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Caption: Workflow for the synthesis of aldehydes from terminal alkynes.

Diagram 2: Logical Relationship of Reagents and Intermediates



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Caption: Relationship between reactants, intermediates, and product.

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